N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been identified as a part of a broader category of biologically significant compounds containing heteroatoms like nitrogen and sulfur, which are crucial in organic chemistry. Derivatives of such compounds, including the one , are widely used as recognition units in the synthesis of optical sensors due to their biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them appropriate for use as sensing probes and for a range of medicinal applications (Jindal & Kaur, 2021).
Synthetic Chemistry and Catalysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide falls into the category of heterocyclic N-oxide molecules, which have proven to be crucial in organic synthesis, catalysis, and drug applications. These compounds are known for their versatility as synthetic intermediates and their biological importance, including anticancer, antibacterial, and anti-inflammatory activity. The compound's chemistry, particularly when related to pyridine and indazole derivatives, has been extensively studied for its potential in these areas (Li et al., 2019).
Photo- and Electroluminescence
The compound is related to classes of organic molecules that are key in the creation of novel optoelectronic materials. The incorporation of its structural elements into π-extended conjugated systems is highly valued for the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This compound contributes to the field of optoelectronics, especially in the synthesis and application of derivatives for photo- and electroluminescence, showcasing its potential in the development of advanced materials (Lipunova et al., 2018).
Biological and Pharmacological Activities
The heterocyclic structure of the compound is integral in the synthesis of a variety of biologically active compounds. The presence of a benzothiazole nucleus, similar to the structure , is characteristic of compounds with a broad spectrum of pharmacological activities. These include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant activities, and others. The molecular structure of the compound provides a template for the development of new therapeutic agents, highlighting its importance in medicinal chemistry (Sumit et al., 2020).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-9-10-18(31-2)20-19(17)24-22(32-20)25(13-14-4-3-11-23-12-14)21(27)15-5-7-16(8-6-15)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHAXBOGCGFOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.